molecular formula C18H32O16 B1330341 alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc CAS No. 80446-87-3

alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc

Cat. No. B1330341
CAS RN: 80446-87-3
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-ANKSBSNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is a linear trisaccharide comprising D-glucose (at the reducing end) having an alpha-D-galactosyl-(1->4)-beta-D-galactosyl moiety at the 4-position.

Scientific Research Applications

Conformation and Mimicry in Bacterial Structures

A study on Shigella dysenteriae type 2 revealed that the branched repeating unit of its O-antigenic polysaccharide, including the alpha-D-Gal-(1->4)-beta-D-Gal moiety, arranges in a compact helical structure. This conformation may allow it to mimic globo structures and evade recognition by the host's immune system, indicating its potential role in bacterial pathogenesis and immune system interactions (Rosen, Robobi, & Nyholm, 2002).

Sugar Sensing and Enzyme Regulation in Plants

The compound is also implicated in the modulation of enzyme expression in plants. A study on barley embryos highlighted the existence of independent sensing mechanisms for glucose and disaccharides, crucial in modulating the expression of alpha-amylase. This study underscores the importance of disaccharide structures, including those similar to alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc, in plant sugar-sensing and metabolic regulation (Loreti, Alpi, & Perata, 2000).

Synthesis and Binding Studies

The structural motif has been a focal point in synthetic chemistry aimed at understanding biological interactions. A study synthesized derivatives of the alpha-Gal epitope, including the alpha-D-Gal-(1->3)-beta-D-Gal terminus, to evaluate binding with anti-alpha-Gal antibodies. This research is pivotal for xenotransplantation, as the recognition of these epitopes by antibodies can lead to hyperacute rejection (Janczuk, Zhang, Andreana, Warrick, & Wang, 2002).

Biocatalysis and Prebiotic Synthesis

The motif is also relevant in biocatalysis and the synthesis of prebiotic compounds. Beta-galactosidases from certain bacteria have been used to produce prebiotic galacto-oligosaccharides from lactose, illustrating the compound's role in food science and nutrition (Splechtna, Nguyen, Steinböck, Kulbe, Lorenz, & Haltrich, 2006).

Enzymatic Activity Modulation

The structure also plays a role in modulating enzymatic activity. Research demonstrated that alpha-lactalbumin stimulates milk beta-1,4-galactosyltransferase I to transfer glucose from UDP-glucose to N-acetylglucosamine, a process critical in lactose synthesis, indicating the broader implications of this disaccharide structure in biochemical processes (Ramakrishnan, Shah, & Qasba, 2001).

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-ANKSBSNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-Glcp

CAS RN

80446-87-3
Record name 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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